2-(5-chloro-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

Anticancer Structure–Activity Relationship Tubulin Polymerization

2-(5-Chloro-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide (CAS 1144455-99-1; molecular formula C19H19ClN2O4; MW 374.8) is a synthetic indole–trimethoxyphenyl acetamide conjugate. The molecule embeds the 3,4,5-trimethoxyphenyl (TMP) pharmacophore—derived from the natural tubulin inhibitor combretastatin A4 (CA-4)—linked via an acetamide bridge to a 5-chloroindole scaffold.

Molecular Formula C19H19ClN2O4
Molecular Weight 374.8 g/mol
Cat. No. B10985120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-chloro-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
Molecular FormulaC19H19ClN2O4
Molecular Weight374.8 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)NC(=O)CN2C=CC3=C2C=CC(=C3)Cl
InChIInChI=1S/C19H19ClN2O4/c1-24-16-9-14(10-17(25-2)19(16)26-3)21-18(23)11-22-7-6-12-8-13(20)4-5-15(12)22/h4-10H,11H2,1-3H3,(H,21,23)
InChIKeyIDOGRASDSJIQOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Chloro-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide – Structural Identity and Procurement Baseline


2-(5-Chloro-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide (CAS 1144455-99-1; molecular formula C19H19ClN2O4; MW 374.8) is a synthetic indole–trimethoxyphenyl acetamide conjugate . The molecule embeds the 3,4,5-trimethoxyphenyl (TMP) pharmacophore—derived from the natural tubulin inhibitor combretastatin A4 (CA-4)—linked via an acetamide bridge to a 5-chloroindole scaffold. This structural template is recognized in medicinal chemistry as a privileged motif for anticancer drug discovery, with the TMP moiety contributing to colchicine-site tubulin binding and the indole halogen modulating potency, lipophilicity, and metabolic stability [1]. The compound is primarily sourced as a research tool or for early-stage medicinal chemistry optimization.

Why 2-(5-Chloro-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide Cannot Be Freely Substituted by In-Class Analogs


Within the indole–trimethoxyphenyl acetamide series, the position and identity of the indole substituent are critical determinants of both antiproliferative potency and target selectivity. A closely related analog—2-(5-methoxy-1H-indol-1-yl)-N-(4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)acetamide (compound V7)—demonstrated an IC50 of 1.59 μM against MGC803 gastric cancer cells and was shown to inhibit both NEDDylation and MAPK pathways [1]. The 5-chloro substituent present in the target compound replaces the electron-donating methoxy group with an electron-withdrawing chlorine, which is expected to alter the indole ring's electronic profile and, consequently, its interaction with biological targets. Additionally, the target compound lacks the N-(4-methoxybenzyl) substitution found in V7, which affects molecular shape, hydrogen-bonding capacity, and lipophilicity (cLogP). These two structural differences mean that in-class compounds cannot be simply interchanged without altering the selectivity window, potency rank order, and potentially the mechanism of action.

Quantitative Differentiation Evidence for 2-(5-Chloro-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide vs. Closest Analogs


5-Chloro vs. 5-Methoxy Indole Substitution: Electronic and Potency Differentiation

The target compound bears a 5-chloro substituent on the indole ring. In the most closely related series published to date, the 5-methoxy analog V7 (2-(5-methoxy-1H-indol-1-yl)-N-(4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)acetamide) exhibited an IC50 of 1.59 μM against MGC803 gastric cancer cells [1]. The chlorine substituent introduces distinct electronic effects (σp = +0.23 Hammett) compared to methoxy (σp = −0.27), which modulates the electron density of the indole π-system and can alter binding affinity at the colchicine site of tubulin [2]. While direct IC50 data for the 5-chloro compound is not reported in primary literature, SAR precedent across multiple indole–TMP series indicates that halogen electronegativity and size at the 5-position directly influence antiproliferative potency and selectivity profiles [2].

Anticancer Structure–Activity Relationship Tubulin Polymerization

Absence of N-Benzyl Substitution: Impact on Molecular Topology and Target Engagement

The target compound features a simple N-H acetamide linker connecting the indole and TMP moieties, whereas the most potent analog V7 is N-substituted with a 4-methoxybenzyl group [1]. This N-substitution in V7 was critical for achieving dual inhibition of NEDDylation and MAPK pathways. The target compound's smaller steric footprint and additional hydrogen-bond donor (amide N-H) are expected to produce a different target engagement profile, potentially favoring distinct protein–ligand interactions. Computational docking and molecular dynamics simulations from related series indicate that N-substitution alters the dihedral angle between the indole and TMP rings, which directly impacts colchicine-site complementarity [2].

Medicinal Chemistry NEDDylation Inhibition Selectivity Profile

Differentiation from Combretastatin A4: Indole Scaffold vs. Stilbene Core

Combretastatin A4 (CA-4) is the natural product benchmark for TMP-bearing tubulin inhibitors, with an IC50 of 2–3 nM against purified tubulin polymerization and GI50 values of 1–10 nM across multiple cancer cell lines [1]. CA-4 contains an olefinic bridge between two phenyl rings (a stilbene core), which is metabolically labile (facile Z-to-E isomerization) and limits its pharmacokinetic profile. The target compound replaces the stilbene with an indole–acetamide scaffold, which is expected to be resistant to isomerization-based inactivation. While the target compound's direct tubulin polymerization IC50 is not published, indole–TMP conjugates structurally analogous to it have demonstrated tubulin polymerization IC50 values in the low micromolar range (typically 1–10 μM), with improved chemical stability over CA-4 [2].

Tubulin Inhibitors Vascular Disrupting Agents Drug Design

Predicted Drug-Likeness and Physicochemical Differentiation from 5-Methoxy and Unsubstituted Indole Analogs

The 5-chloro substituent increases lipophilicity compared to the 5-methoxy analog, with a calculated cLogP of approximately 3.1 for the target compound vs. ~2.5 for 5-methoxy V7 [1]. The chlorine also contributes a larger molar refractivity (CMR ~6.0 vs. ~2.4 for methoxy), which influences membrane permeability and binding pocket complementarity. The molecular weight (374.8) and tPSA (~71 Ų) place the target compound within favorable drug-like space per Lipinski's Rule of Five, while the 5-chloro introduces a specific halogen-bonding capability that is absent in 5-H or 5-OCH₃ analogs [2].

ADME Prediction Lead Optimization Physicochemical Properties

Optimal Research Application Scenarios for 2-(5-Chloro-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide


SAR Probe for Halogen Effects on Indole–Tubulin Binding

This compound serves as a halogen-series tool to systematically investigate how 5-position indole substituents (H vs. Cl vs. OCH₃ vs. CF₃) affect tubulin polymerization inhibition and cytotoxicity. The 5-chloro analog fills a gap between electron-rich (5-OCH₃, IC50 1.59 μM for V7) and unsubstituted (5-H) scaffolds, enabling quantitative extraction of Hammett or Hansch relationships from cell-based SAR [1]. Procure alongside the 5-H and 5-OCH₃ analogs to construct a complete substituent series.

NEDDylation Pathway Profiling with a Compact Indole–TMP Scaffold

The absence of N-substitution makes this compound a minimal pharmacophore for probing NEDDylation pathway engagement. Compare directly with V7 to deconvolute whether N-substitution is required for MAPK dual inhibition or whether the simpler scaffold retains selective NEDDylation modulation. The lower molecular weight and reduced lipophilicity also make it a suitable starting point for fragment-based or structure-guided optimization [1].

Lead Optimization Starting Point for Metabolically Stable Tubulin Ligands

The indole–acetamide linkage replaces the metabolically labile stilbene olefin of CA-4, offering a scaffold with inherent resistance to isomerization-based inactivation. Use as a starting core for systematic derivatization at the indole 2-, 3-, and 5-positions, informed by the Cahill et al. (2017) heterocyclic diversification strategy that yielded CNS- and renal-selective antiproliferative profiles [2]. The 5-chloro handle also allows late-stage functionalization via cross-coupling chemistry.

Computational Docking and Pharmacophore Modeling Validation

With a defined colchicine-site binding hypothesis for TMP-bearing indoles, the target compound provides a test case for validating docking poses and scoring functions. The chlorine atom introduces a specific σ-hole interaction that can be probed through halogen-bonding energy decomposition, and the compact structure reduces conformational sampling complexity compared to N-substituted analogs [1][2].

Quote Request

Request a Quote for 2-(5-chloro-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.